5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid
Overview
Description
5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid: is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of a ketone group (oxo), an amino group attached to a prop-2-en-1-yl chain, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid typically involves the reaction of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. One common method involves the use of a ketone precursor, which undergoes a nucleophilic addition reaction with prop-2-en-1-ylamine, followed by oxidation to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity. It may act as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 5-Oxo-5-(prop-2-en-1-ylamino)hexanoic acid
- 5-Oxo-5-(prop-2-en-1-ylamino)butanoic acid
- 5-Oxo-5-(prop-2-en-1-ylamino)heptanoic acid
Comparison: Compared to these similar compounds, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is unique due to its specific chain length and functional group arrangement.
Properties
IUPAC Name |
5-oxo-5-(prop-2-enylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2H,1,3-6H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAUQSXHAMRCSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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